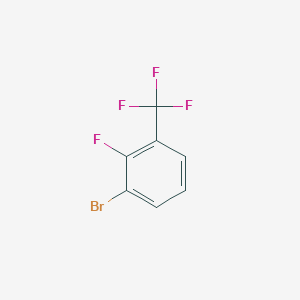

3-Bromo-2-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXCYIIXCVJZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371274 | |

| Record name | 3-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144584-67-8 | |

| Record name | 3-Bromo-2-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144584-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzotrifluoride, with the CAS number 144584-67-8 , is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1][2][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 144584-67-8 | [1][2][4] |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.0 g/mol | [1][2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][2][4] |

| Boiling Point | 169 °C | [1][2][4] |

| Density | 1.74 g/mL | [1][2][4] |

| Refractive Index (n20D) | 1.47 | [1][2][4] |

| Purity | ≥ 98% (GC) | [1][2][4] |

Synonyms: 3-Bromo-2-fluoro-1-(trifluoromethyl)benzene, 3-Bromo-α,α,α,2-tetrafluorotoluene.[1][2][4]

Synthesis

A general procedure for a similar transformation, the synthesis of 2-bromo-5-fluorobenzotrifluoride from 5-fluoro-2-aminobenzotrifluoride, involves diazotization with sodium nitrite in the presence of hydrobromic acid and cuprous bromide. This suggests a similar pathway could be employed for the synthesis of the 3-bromo-2-fluoro isomer, starting from 2-fluoro-3-aminobenzotrifluoride.

Representative Experimental Protocol (Adapted from a similar synthesis)

Disclaimer: This is a generalized protocol and may require optimization for the synthesis of this compound.

-

Diazotization: 2-Fluoro-3-aminobenzotrifluoride is dissolved in a mixture of hydrobromic acid and water. The solution is cooled to 0-5 °C in an ice bath.

-

Sandmeyer Reaction: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time at this temperature.

-

Bromination: The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layers are combined, washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Caption: Generalized Synthesis Workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific spectral data was not found in the provided search results, typical spectral characteristics can be anticipated based on its structure.

| Spectroscopy | Expected Data |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to H-F and H-H couplings. Chemical shifts would be in the aromatic region (approx. 7.0-8.0 ppm). |

| ¹³C NMR | Signals for the aromatic carbons would show C-F couplings. The carbon attached to the trifluoromethyl group would appear as a quartet. |

| FT-IR | Characteristic peaks for C-Br, C-F, and C-CF₃ stretching and bending vibrations. Aromatic C-H stretching and ring vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of Br, F, and CF₃ groups. |

Safety and Handling

For safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS). The following is a summary of general safety and handling precautions.

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. |

| Handling | Use only in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling. |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2 - 8 °C.[1][2][4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid (Skin) | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |

Applications

This compound is a versatile intermediate in organic synthesis with significant applications in:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1][5] The presence of the trifluoromethyl group can enhance the therapeutic efficacy of the final active pharmaceutical ingredient.[1][5]

-

Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[5]

-

Materials Science: It is used in the formulation of specialty polymers and coatings, contributing to enhanced chemical resistance and thermal stability.[1][5]

Caption: Key Application Areas of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzotrifluoride is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, imparts distinct reactivity and properties that are highly valuable in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in drug discovery programs.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic application.

Physicochemical Properties

The key physicochemical properties of this compound (CAS Number: 144584-67-8) are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.0 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 169 °C |

| Density | 1.74 g/mL |

| Refractive Index (n20D) | 1.47 |

| Purity | ≥ 98% (GC) |

Data sourced from Chem-Impex.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties and a representative synthetic application of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid sample.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens paper moistened with a suitable solvent and allowed to dry completely.

-

The refractometer is connected to a constant temperature water bath set at 20°C to ensure a stable measurement temperature.

-

A few drops of the this compound sample are applied to the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, the dispersion compensator is adjusted to achieve a sharp, achromatic dividing line.

-

The refractive index value is read from the instrument's scale.

Suzuki-Miyaura Cross-Coupling Reaction (Generalized Protocol)

Objective: To demonstrate a typical application of this compound in carbon-carbon bond formation, a common transformation in pharmaceutical and agrochemical synthesis.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, this compound, the arylboronic acid, the palladium catalyst, and the base are added.

-

The anhydrous solvent is added, and the mixture is degassed by bubbling the inert gas through the solution for several minutes.

-

The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C).

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key properties and a typical experimental workflow for this compound.

Caption: Key physicochemical properties and applications of this compound.

Caption: Experimental workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 3-Bromo-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, imparts specific reactivity and properties that are highly valuable in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine and fluorine atoms provide reactive handles for various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of this compound. It also outlines general experimental protocols for its synthesis and characterization and includes a workflow diagram relevant to its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 1.

Chemical Structure:

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.00 g/mol | [1][2] |

| CAS Number | 144584-67-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 164.2 - 169 °C | [1][2] |

| Density | 1.72 - 1.74 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.464 - 1.47 | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

Synonyms[1]

-

3-Bromo-2-fluoro-1-(trifluoromethyl)benzene

-

3-Bromo-α,α,α,2-tetrafluorotoluene

Experimental Protocols

Synthesis Protocol: A General Approach

A plausible synthetic route to this compound is via a Sandmeyer-type reaction from a suitable aniline precursor, such as 2-fluoro-3-(trifluoromethyl)aniline.

Materials:

-

2-Fluoro-3-(trifluoromethyl)aniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: 2-Fluoro-3-(trifluoromethyl)aniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

-

Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60 °C for 30 minutes. The mixture is cooled to room temperature and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using the following standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of protons on the aromatic ring.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

¹⁹F NMR: To characterize the fluorine-containing groups.

-

General Protocol: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify characteristic functional group vibrations. Expected peaks would include C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.

-

General Protocol: A drop of the liquid sample is placed between two KBr plates (neat) and the IR spectrum is recorded.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for bromine.

-

General Protocol: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Logical Workflow

Due to the absence of published data on specific signaling pathways involving this compound, the following diagram illustrates a general logical workflow for the synthesis and characterization of a novel chemical entity, a process highly relevant to the target audience.

References

An In-depth Technical Guide to 3-Bromo-2-fluorobenzotrifluoride

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorobenzotrifluoride, a key fluorinated building block in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. This document details the compound's nomenclature, physical and chemical properties, and provides a generalized synthetic approach, supported by diagrams to illustrate key relationships and workflows.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical supplier catalogs. A clear understanding of its nomenclature is crucial for accurate identification and information retrieval. The compound's systematic and common names, along with other key identifiers, are summarized in the table below.

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene[1] |

| Synonyms | 3-Bromo-2-fluoro-1-(trifluoromethyl)benzene[2], 3-Bromo-α,α,α,2-tetrafluorotoluene[2], BF3BT[3] |

| CAS Number | 144584-67-8[1][2] |

| Molecular Formula | C₇H₃BrF₄[2] |

| MDL Number | MFCD00070812[2] |

| PubChem CID | 2736320[2] |

Below is a diagram illustrating the relationships between the primary identifiers of this compound.

Caption: Nomenclature and identifiers for this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, application in reactions, and for analytical purposes. The key quantitative data are presented in the following table.

| Property | Value |

| Molecular Weight | 243.00 g/mol [2] |

| Appearance | Colorless to light yellow to light orange clear liquid[2] |

| Density | 1.74 g/mL[2] or 1.690 g/mL at 25 °C (lit.)[3] |

| Boiling Point | 169 °C[2] or 168-169 °C (lit.)[3] |

| Refractive Index | n20/D 1.47[2] |

| Purity | ≥ 98% (GC)[2] |

Experimental Protocols

A plausible, though unverified, approach for the synthesis of this compound could involve the bromination of 2-fluorobenzotrifluoride. Below is a generalized workflow for such a reaction.

Disclaimer: The following is a representative experimental workflow and has not been specifically validated for the synthesis of this compound. Researchers should conduct their own literature search and optimization.

Generalized Experimental Workflow: Electrophilic Bromination

-

Reaction Setup: A solution of the starting material, 2-fluorobenzotrifluoride, is prepared in a suitable inert solvent (e.g., a chlorinated hydrocarbon) in a reaction vessel equipped with a stirrer, thermometer, and a means for controlled addition of reagents.

-

Catalyst Addition: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is added to the reaction mixture.

-

Bromination: Elemental bromine (Br₂) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then separated.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the desired this compound.

The following diagram illustrates this generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for its isomers are available and can serve as a useful reference for structural confirmation. For example, spectroscopic data for 2-Bromobenzotrifluoride and 4-Bromobenzotrifluoride can be found in various databases.[5][6] Researchers synthesizing this compound would typically characterize the product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The expected spectra would be complex due to the various couplings between the protons and fluorine atoms on the aromatic ring and the trifluoromethyl group.

This guide provides a foundational understanding of this compound for professionals in the chemical sciences. Further research into proprietary databases and scientific literature may yield more specific details on its synthesis and applications.

References

- 1. Organic fluorine compound 2 page [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling precautions for 3-Bromo-2-fluorobenzotrifluoride

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound (CAS No. 144584-67-8) before handling this chemical. The toxicological properties of this compound have not been fully investigated.[1]

Introduction

This compound is a fluorinated organic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its unique substitution pattern offers potential for the creation of complex molecular architectures.[2] Due to its reactive nature and the limited availability of in-depth toxicological data, stringent safety and handling precautions are imperative. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards identified are skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction.[1][3] It may also be harmful by ingestion and inhalation, with irritation to the mucous membranes and upper respiratory tract.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[1]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 144584-67-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrF₄ | [1][2][3][4] |

| Molecular Weight | 243.00 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Boiling Point | 168-169 °C | [3][4] |

| Density | 1.690 - 1.74 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.464 - 1.47 | [1][2] |

| Purity | ≥ 98% (GC) | [2] |

Experimental Protocols: Handling and Storage

Due to the lack of detailed experimental safety studies in the provided search results, this section outlines general best practices for handling and storing this compound based on available safety data sheets.

4.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[1]

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[1]

4.2. Personal Protective Equipment (PPE):

A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

4.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Keep containers tightly closed when not in use.[1]

-

Use this compound only for research and development purposes.[1]

4.4. Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store at temperatures between 2 - 8 °C.[2]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures and First Aid

In the event of exposure or a spill, follow these procedures immediately.

5.1. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

5.2. Accidental Release Measures:

-

Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[1]

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1]

-

Ensure adequate ventilation.

-

Observe all federal, state, and local environmental regulations for disposal.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available information indicates that it is an irritant to the skin, eyes, and respiratory system, and may cause an allergic skin reaction.[1] No quantitative toxicological data such as LD50 or LC50 values were available in the search results.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1] One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the key logical steps for the safe handling of this compound.

References

Spectroscopic Analysis of 3-Bromo-2-fluorobenzotrifluoride: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2-fluorobenzotrifluoride. Due to the limited availability of published spectral data for this specific isomer, representative data from closely related isomers is presented to illustrate the expected spectroscopic characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, tabular format for comparative analysis.

Introduction

This compound (C₇H₃BrF₄) is a halogenated aromatic compound with applications in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals.[1] The presence of bromine, fluorine, and a trifluoromethyl group on the benzene ring results in a unique substitution pattern that can be elucidated using various spectroscopic techniques. Understanding the spectral characteristics of this and related molecules is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted and Representative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key insights into the electronic environment of the nuclei.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.80 | m | - | Ar-H |

¹³C NMR Data (Representative Data for 3-Fluorobenzotrifluoride) [2][3]

| Chemical Shift (δ) ppm | Assignment |

| 162.7 (d, J=246.2 Hz) | C-F |

| 131.9 (d, J=3.3 Hz) | Ar-C |

| 130.6 (d, J=8.2 Hz) | Ar-C |

| 125.1 (d, J=3.1 Hz) | Ar-C |

| 123.4 (q, J=272.5 Hz) | CF₃ |

| 118.8 (d, J=21.1 Hz) | Ar-C |

| 114.5 (d, J=21.9 Hz) | Ar-C |

¹⁹F NMR Data (Representative Data for a trifluoromethylated pyridine) [4]

| Chemical Shift (δ) ppm | Assignment |

| -68.1 | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of an aromatic compound is characterized by specific vibrational modes.

IR Spectral Data (Representative Data for 3-Bromo-4-fluorobenzotrifluoride) [5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Weak-Medium | Aromatic C-H Stretch |

| 1580-1620 | Medium-Strong | Aromatic C=C Stretch |

| 1450-1520 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1400 | Strong | C-F Stretch (Trifluoromethyl) |

| 1100-1200 | Strong | C-F Stretch (Aromatic) |

| 600-800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Mass Spectrometry Data (Representative Data for 2-Bromo-3-fluorobenzotrifluoride) [8]

| m/z | Relative Intensity (%) | Assignment |

| 242 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 244 | ~98 | [M]⁺ (with ⁸¹Br) |

| 163 | High | [M-Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR: Standard proton spectra are acquired with a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled ¹³C spectra are acquired with a spectral width of approximately 250 ppm. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: ¹⁹F NMR spectra are acquired with or without proton decoupling. A spectral width of approximately 200 ppm is common for organofluorine compounds.[4] Chemical shifts are referenced to an external standard such as CFCl₃.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The presence of bromine is typically indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound, through a combination of NMR, IR, and Mass Spectrometry, provides a detailed understanding of its molecular structure. While direct spectral data for this specific isomer is limited, the analysis of closely related compounds offers valuable insights into the expected spectral features. The methodologies outlined in this guide provide a robust framework for researchers and scientists in the fields of drug development and materials science to characterize this and similar fluorinated aromatic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluorobenzotrifluoride(401-80-9) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-fluorobenzotrifluoride [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 3-Bromo-2-fluorobenzotrifluoride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzotrifluoride is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, particularly solubility, are critical for reaction kinetics, purification, formulation, and overall process development. Understanding its solubility profile in various organic solvents is essential for researchers in process chemistry and drug development to ensure efficient and scalable synthesis and formulation.

This technical guide outlines standardized methodologies for determining the solubility of this compound, provides a template for data presentation, and includes essential safety and handling information.

Data Presentation: A Framework for Recording Solubility

To facilitate systematic data collection and comparison, it is recommended to record experimentally determined solubility data in a structured format. The following table serves as a template for this purpose.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Alcohols | Methanol | |||||

| Ethanol | ||||||

| Isopropanol | ||||||

| Ketones | Acetone | |||||

| Methyl Ethyl Ketone | ||||||

| Ethers | Diethyl Ether | |||||

| Tetrahydrofuran (THF) | ||||||

| Esters | Ethyl Acetate | |||||

| Hydrocarbons | Hexane | |||||

| Toluene | ||||||

| Chlorinated | Dichloromethane | |||||

| Amides | Dimethylformamide (DMF) | |||||

| Other | Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following sections detail robust methods for determining the thermodynamic solubility of this compound.

3.1. Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and the solvents being used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2]

-

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[1][3][4]

-

Fire Safety: The compound and many organic solvents are flammable or combustible.[1][3][5] Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use spark-proof tools and ensure electrical equipment is properly grounded.[3]

-

Contact Hazards: this compound and its isomers are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][6] Avoid contact with eyes, skin, and clothing.[3] In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][4][5]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][5]

3.2. General Considerations: Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[7][8] This is typically determined using the shake-flask method where excess solid is equilibrated with the solvent over a prolonged period.[9][10]

-

Kinetic Solubility measures the concentration of a compound upon precipitation from a stock solution (often in DMSO) added to an aqueous buffer.[7][11] It is a faster, higher-throughput method often used in early drug discovery.[10][11]

For the purpose of this guide, which focuses on process chemistry and formulation, the determination of thermodynamic solubility is more relevant and is the focus of the described protocols.

3.3. Method 1: Gravimetric Determination of Thermodynamic Solubility

This classic and reliable method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the solute in a known volume of the solvent.[12][13]

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance (readable to 0.1 mg)

-

Pre-weighed evaporation dishes or beakers

-

Volumetric pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.[12]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to filter the solution through a syringe filter directly into a pre-weighed (tared) evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Weighing: Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[12][14]

-

Calculation:

-

Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot taken) * 100

-

3.4. Method 2: HPLC-Based Determination of Solubility

This method is highly sensitive and specific, making it suitable for compounds with low solubility or when only small amounts of material are available. It involves creating a saturated solution and then quantifying the solute concentration using High-Performance Liquid Chromatography (HPLC) with an external calibration curve.[9][15]

Materials:

-

Same as for the gravimetric method, plus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric method to prepare an equilibrated, saturated solution.

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent or a miscible solvent. From this stock, create a series of at least five standard solutions of decreasing concentration through serial dilution.[15]

-

HPLC Analysis of Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Create a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the saturated supernatant and filter it using a syringe filter. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Concentration of saturated solution = (Calculated concentration of diluted sample) * (Dilution factor)

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for thermodynamic solubility determination.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-Bromobenzotrifluoride | CAS#:401-78-5 | Chemsrc [chemsrc.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 15. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Bromo-2-fluorobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-2-fluorobenzotrifluoride is a substituted aromatic compound with applications in the synthesis of pharmaceuticals and specialty chemicals. The presence of bromine, fluorine, and a trifluoromethyl group on the benzene ring influences its chemical reactivity and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is crucial for ensuring safety during its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This guide provides an in-depth overview of the anticipated thermal stability and decomposition pathways of this compound, along with detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 167-169 °C |

| Density | Approximately 1.74 g/mL at 25 °C |

Anticipated Thermal Stability and Decomposition

Based on the thermal behavior of related halogenated aromatic compounds, the thermal decomposition of this compound is expected to be influenced by the C-Br, C-F, and C-CF₃ bonds. The C-Br bond is generally the weakest and most likely to cleave at lower temperatures compared to the C-F and C-CF₃ bonds.

Decomposition is likely to proceed via radical mechanisms, particularly in the gas phase. At elevated temperatures, the initial cleavage of the C-Br bond would generate an aryl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.

Expected Decomposition Products:

Under inert or pyrolytic conditions, the thermal degradation of this compound may lead to the formation of a complex mixture of products.[1][2] Based on studies of similar compounds, the following categories of products can be anticipated:

-

Brominated and Fluorinated Benzenes: Formed through radical recombination and hydrogen abstraction reactions.

-

Brominated and Fluorinated Phenols: May form if a source of oxygen is present.[2]

-

Polybrominated and Polyfluorinated Biphenyls: Resulting from the coupling of aryl radicals.

-

Halogenated Dibenzofurans and Dioxins: While less likely in a pure, controlled inert atmosphere, the potential for the formation of polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) exists, especially in the presence of oxygen or other catalysts.[1][2]

-

Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF): Formed through the abstraction of hydrogen atoms by bromine and fluorine radicals.

The exact composition of the decomposition products will be highly dependent on factors such as temperature, heating rate, atmosphere (inert or oxidative), and the presence of any impurities or catalysts.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible, typically alumina or platinum, that is inert to the sample and its decomposition products.[3]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA crucible.[4]

-

For liquid samples, ensure careful handling to prevent spillage.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600-800 °C. A common heating rate for TGA is 10-20 °C/min.[6]

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans for volatile liquid samples to prevent evaporation before decomposition.[7]

-

-

Sample Preparation:

-

Experimental Parameters:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20 °C) to observe any low-temperature transitions.

-

Heat the sample at a controlled rate of 10 °C/min up to a temperature beyond its expected decomposition point (e.g., 400-500 °C).[8]

-

-

Data Acquisition: Record the heat flow and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate decomposition or polymerization reactions.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

-

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

Summary and Recommendations

While specific experimental data for this compound is lacking, a systematic evaluation using TGA and DSC is essential to characterize its thermal stability and decomposition behavior. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Researchers should exercise caution when heating this compound, given the potential for the release of corrosive and toxic gases such as HBr and HF. Analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer, is highly recommended for identifying the decomposition products and elucidating the decomposition mechanism. This information is critical for developing safe handling procedures and for predicting the compound's behavior in various applications.

References

- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. epfl.ch [epfl.ch]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 6. youtube.com [youtube.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

A Technical Guide to High-Purity 3-Bromo-2-fluorobenzotrifluoride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of high-purity 3-Bromo-2-fluorobenzotrifluoride, a key building block in the synthesis of novel pharmaceuticals and advanced materials. This document outlines commercial supplier specifications, plausible synthetic routes, and analytical methodologies to assist researchers in sourcing and utilizing this versatile chemical compound.

Commercial Supplier Specifications

High-purity this compound is available from a number of chemical suppliers. The quality and purity of the material can vary between suppliers, and it is crucial for researchers to obtain a certificate of analysis for each batch to ensure it meets the requirements of their specific application. The following tables summarize publicly available data from various suppliers for this compound and its common isomers.

Table 1: Specifications for this compound (CAS: 144584-67-8)

| Supplier | Purity (by GC) | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Chem-Impex | ≥ 98%[1][2] | Colorless to light yellow to light orange clear liquid[1] | C₇H₃BrF₄[1][2] | 243.0[1][2] | 169[1][2] | 1.74[1][2] | 1.47[1][2] |

| Oakwood Chemical | Not Specified | Not Specified | C₇H₃BrF₄ | 243.00 | Not Specified | Not Specified | Not Specified |

| Matrix Scientific | Not Specified | Not Specified | C₇H₃BrF₄ | 243.00 | 164.2 | 1.72 | 1.4640 |

| Xiamen Hisunny Chemical | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Specifications for Common Isomers of Bromo-fluorobenzotrifluoride

| Compound | CAS Number | Supplier | Purity (by GC) | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-3-fluorobenzotrifluoride | 104540-42-3 | CP Lab Safety | min 98%[3] | C₇H₃BrF₄[3] | 243[3] |

| 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Matrix Scientific | 98%[4] | C₇H₃BrF₄[4] | 243.00[4] |

| 2-Bromo-6-fluorobenzotrifluoride | 261951-85-3 | Sigma-Aldrich | 97% | C₇H₃BrF₄ | 243 |

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Nitration of 2-Fluorobenzotrifluoride

-

To a stirred solution of 2-fluorobenzotrifluoride in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 25 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete nitration.

-

The mixture is then carefully poured onto ice, and the resulting solid precipitate (nitro-2-fluorobenzotrifluoride isomers) is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

The mixture of nitro-2-fluorobenzotrifluoride isomers is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalyst, such as Raney nickel or palladium on carbon, is added to the solution.

-

The mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude amino-2-fluorobenzotrifluoride isomers.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)

-

The crude amino-2-fluorobenzotrifluoride is dissolved in an aqueous solution of hydrobromic acid.

-

The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

-

The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.

-

The reaction mixture is stirred, and the desired this compound, along with other isomers, is formed.

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

Step 4: Purification

-

The crude product is purified by fractional distillation under reduced pressure to isolate the this compound isomer from other byproducts.

Quality Control and Analytical Methodology

The purity of this compound is typically determined by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

General GC-MS Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of isomers.

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

Data Analysis:

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is also a crucial technique for structural confirmation and purity assessment.

Visualizations

The following diagrams illustrate the key processes involved in sourcing, verifying, and synthesizing this compound.

Caption: Sourcing and Quality Control Workflow for High-Purity Reagents.

Caption: Proposed Multi-step Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 6. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

The Strategic Role of the Trifluoromethyl Group in the Reactivity of 3-Bromo-2-fluorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the trifluoromethyl (CF₃) group in directing the reactivity of 3-Bromo-2-fluorobenzotrifluoride. This versatile building block is of significant interest in the pharmaceutical, agrochemical, and materials science sectors. The potent electron-withdrawing nature and steric influence of the CF₃ group, in conjunction with the adjacent fluorine and bromine atoms, create a unique electronic environment that governs the molecule's participation in a variety of organic transformations. This guide will delve into the electronic and steric effects of the trifluoromethyl group, its influence on key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and provide detailed experimental protocols for representative transformations.

Introduction: The Physicochemical Landscape of this compound

This compound is a halogenated aromatic compound recognized for its utility as a synthetic intermediate.[1] The trifluoromethyl group is a key determinant of its chemical personality, significantly enhancing both reactivity and the stability of resulting products.[1] Its fluorinated structure is instrumental in the development of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as in the formulation of high-performance polymers and agrochemicals.[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 144584-67-8 | [1] |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 169 °C | [1] |

| Density | 1.74 g/mL | [1] |

| Refractive Index (n20D) | 1.47 | [1] |

The Dominant Influence of the Trifluoromethyl Group

The reactivity of the aromatic ring in this compound is largely dictated by the powerful electronic and steric effects of the trifluoromethyl substituent.

Electronic Effects

The CF₃ group is a strong electron-withdrawing group, primarily through the inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, drawing electron density away from the carbon atom and, consequently, from the aromatic ring. This deactivation of the benzene ring makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack.

This electron-withdrawing nature is crucial in facilitating reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as it influences the electronic properties of the palladium intermediates involved in the catalytic cycle.[2]

Steric Effects

While not excessively bulky, the trifluoromethyl group does exert a notable steric influence on the adjacent positions of the benzene ring. In this compound, the CF₃ group is ortho to the fluorine atom and meta to the bromine atom. This arrangement can influence the regioselectivity of incoming reagents, favoring reactions at the less sterically hindered bromine position.

Key Reactions and the Role of the Trifluoromethyl Group

The unique substitution pattern of this compound makes it a valuable substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the more stable carbon-fluorine and carbon-trifluoromethyl bonds, allowing for selective functionalization.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction proceeds selectively at the C-Br bond, coupling with a variety of organoboron reagents to form biaryl structures. The electron-deficient nature of the aromatic ring, enhanced by the CF₃ group, facilitates the catalytic cycle.

Below is a logical workflow for a typical Suzuki-Miyaura coupling reaction involving this compound.

Caption: Workflow for Suzuki-Miyaura Coupling.

A representative experimental protocol for this reaction is provided in Section 4.1.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds.[3] this compound can be effectively coupled with a range of primary and secondary amines using a palladium catalyst and a suitable base. The electron-withdrawing CF₃ group again plays a role in activating the aryl bromide for this transformation.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

A detailed experimental protocol for a Buchwald-Hartwig amination reaction is provided in Section 4.2.

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-fluoro-3-(trifluoromethyl)biphenyl.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 243.00 | 243 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a flame-dried Schlenk flask, add this compound (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(2-fluoro-3-(trifluoromethyl)phenyl)morpholine.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 243.00 | 243 mg | 1.0 |

| Morpholine | 87.12 | 105 mg (0.12 mL) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |

| XPhos | 476.62 | 48 mg | 0.1 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 |

| Toluene | - | 5 mL | - |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a flame-dried Schlenk tube.

-

Add this compound (243 mg, 1.0 mmol) and toluene (5 mL).

-

Add morpholine (105 mg, 1.2 mmol) via syringe.

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The trifluoromethyl group in this compound is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature activates the C-Br bond towards palladium-catalyzed cross-coupling reactions, enabling the selective and efficient synthesis of complex molecular architectures. This makes this compound an invaluable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols provided herein serve as a practical guide for researchers leveraging the unique properties of this versatile intermediate.

References

Methodological & Application

synthesis of 3-Bromo-2-fluorobenzotrifluoride from m-fluorobenzotrifluoride

Application Notes: Synthesis of 3-Bromo-2-fluorobenzotrifluoride

Introduction

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring adjacent bromo and fluoro groups ortho to a trifluoromethyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules.[1][2] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromo and fluoro groups provide reactive sites for various cross-coupling and nucleophilic substitution reactions.[1][3]

This document outlines a detailed protocol for the via a directed ortho-metalation (DoM) and subsequent bromination strategy. Direct electrophilic bromination of m-fluorobenzotrifluoride is not regioselective for the desired product due to the competing directing effects of the substituents. The DoM pathway, however, offers a highly regioselective route to the target compound.[4][5]

Synthesis Pathway: Directed Ortho-Metalation and Bromination

The synthesis proceeds in two main stages within a one-pot reaction. The fluorine atom of m-fluorobenzotrifluoride acts as a directed metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent ortho position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic bromine source to yield this compound.

Figure 1. Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Supplier Purity |

| m-Fluorobenzotrifluoride | C₇H₄F₄ | 164.10 | Starting Material | >99% |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Metalating Agent | 2.5 M in hexanes |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Metalating Agent | 2.0 M in THF/heptane/ethylbenzene |

| Bromine (Br₂) | Br₂ | 159.81 | Brominating Agent | >99.5% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | <50 ppm H₂O |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | ACS Grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | ACS Grade |

Table 2: Key Experimental Parameters

| Parameter | Value / Condition | Notes |

| Metalation | ||

| Stoichiometry (Base:Substrate) | 1.1 : 1.0 | A slight excess of base ensures complete deprotonation. |

| Temperature | -78 °C | Maintained with a dry ice/acetone bath to prevent side reactions. |

| Reaction Time | 1 - 2 hours | Monitor by TLC or GC-MS if possible. |

| Bromination | ||

| Stoichiometry (Br₂:Substrate) | 1.2 : 1.0 | Excess bromine ensures complete reaction of the intermediate. |

| Temperature | -78 °C to Room Temperature | Bromine is added at -78 °C, then the reaction is allowed to warm. |

| Reaction Time | 1 hour at -78 °C, then warm to RT overnight | Warming ensures the reaction goes to completion. |

| Work-up & Purification | ||